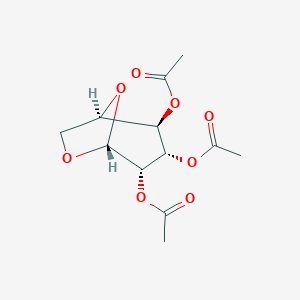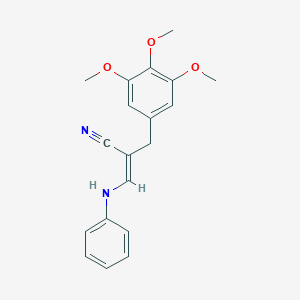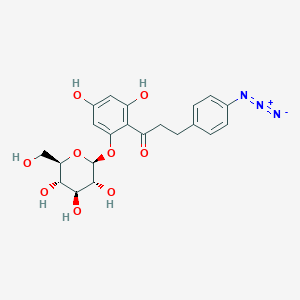
Sodium 3-bromopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromopyridine-2-carboxylate is a chemical compound with diverse applications in scientific research. It has a molecular weight of 223.99 . It is stored at -20°C and shipped with ice packs .
Molecular Structure Analysis
The IUPAC name for Sodium 3-bromopyridine-2-carboxylate is sodium 3-bromo-2-pyridinecarboxylate . The InChI code is 1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 .
Chemical Reactions Analysis
Carboxylic acids, such as Sodium 3-bromopyridine-2-carboxylate, can undergo nucleophilic acyl substitution reactions . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .
Physical And Chemical Properties Analysis
Sodium 3-bromopyridine-2-carboxylate is a solid substance . It has a boiling point of 292-293°C . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Bipyridine Derivatives
Sodium 3-bromopyridine-2-carboxylate can be used as a starting material or precursor for the synthesis of bipyridine and related compounds . Bipyridine compounds are valuable substances used as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Catalyst in Coupling Reactions
This compound can act as a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These reactions are fundamental in the synthesis of various organic compounds.
Component in Transition-Metal Catalysis
As a ligand, Sodium 3-bromopyridine-2-carboxylate can be used in transition-metal catalysis . This is a type of catalysis which enables various chemical transformations, including those used in the production of pharmaceuticals and polymers.
Photosensitizers
Bipyridine derivatives, which can be synthesized from Sodium 3-bromopyridine-2-carboxylate, are used as photosensitizers . Photosensitizers are compounds that absorb light and transfer the energy to other molecules, enabling photochemical reactions.
Viologens
Viologens are a type of bipyridine derivative that can be synthesized from Sodium 3-bromopyridine-2-carboxylate . Viologens have various applications, including as dyes, herbicides, and materials for electrochromic devices.
Supramolecular Structures
Bipyridine derivatives, synthesized from Sodium 3-bromopyridine-2-carboxylate, can be used in the construction of supramolecular structures . These structures have potential applications in areas like nanotechnology, materials science, and medicinal chemistry.
Safety And Hazards
Sodium 3-bromopyridine-2-carboxylate has been classified with a Chemwatch Hazard Alert Code of 2 . It has safety information pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .
Relevant Papers
The paper “Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries” discusses the use of sodium carboxylates in energy storage technologies . Another paper, “Recent Progress on the Synthesis of Bipyridine Derivatives”, may provide further insights into the synthesis of similar compounds .
properties
IUPAC Name |
sodium;3-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXTFWQHRHDNV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrNNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400384 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-bromopyridine-2-carboxylate | |
CAS RN |
1189933-55-8 |
Source


|
| Record name | Sodium 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)





![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
